molecular formula C24H20BrNO3 B15112080 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol

2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol

Cat. No.: B15112080
M. Wt: 450.3 g/mol
InChI Key: XNFUTZNUQZVCJY-UHFFFAOYSA-N
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Description

CAS Number: 904509-13-3 Molecular Formula: C₂₄H₂₀BrNO₃ Molecular Weight: 450.32 g/mol 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol is a synthetic chemical compound featuring a hybrid structure incorporating phenol, isoxazole, and biphenyl motifs. The presence of a phenol group is a key structural feature, as phenolic compounds are known to exhibit diverse biological activities, including serving as antioxidants . This structure makes it a candidate for investigation in various biochemical and pharmacological research areas. The compound is proposed for research use only and is intended for qualified laboratory professionals. Its potential applications are derived from its molecular architecture and may include use as a building block in medicinal chemistry, a candidate in high-throughput screening for biological activity, or a tool compound for studying oxidative stress pathways. Researchers are exploring its properties in areas such as enzyme inhibition and cellular signaling. Its isoxazole ring, a common pharmacophore, suggests potential for interaction with various enzymatic targets . This product is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human use. All information presented is for informational purposes only and is not intended to diagnose, treat, cure, or prevent any disease.

Properties

Molecular Formula

C24H20BrNO3

Molecular Weight

450.3 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(4-methylphenyl)methoxy]phenol

InChI

InChI=1S/C24H20BrNO3/c1-15-3-5-17(6-4-15)14-28-20-11-12-21(22(27)13-20)24-23(16(2)26-29-24)18-7-9-19(25)10-8-18/h3-13,27H,14H2,1-2H3

InChI Key

XNFUTZNUQZVCJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=C(C(=NO3)C)C4=CC=C(C=C4)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Formation of the Oxazole Core

The oxazole ring is synthesized via cyclization of an intermediate containing adjacent carbonyl and amino groups. For example:

  • Precursor 4l (5-(4-bromophenyl)-3-(3-methyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazole) undergoes alkylation with 4-methylbenzyl halides in basic ethanol (NaOH, 80°C, 1–3 hours) .

  • Alkylation occurs at the phenolic oxygen, forming the benzyl ether linkage (OCH2_2) with yields of 78–88% .

Key Reaction Conditions

StepReagents/ConditionsYieldCharacterization (IR/NMR)
Oxazole cyclizationNaOH, ethanol, 80°C, 1–3 h85–88%IR: 2907 cm1^{-1} (OCH2_2), 1568 cm1^{-1} (C=N)
Benzyl ether formation4-Methylbenzyl bromide, Cs2_2CO3_3, DMF78–86%1^1H NMR: δ 4.52 (s, OCH2_2), 2.33 ppm (s, CH3_3)

Oxazole Ring

  • Electrophilic substitution : The electron-deficient oxazole ring undergoes regioselective bromination or nitration at the 4-position .

  • Nucleophilic attack : Limited due to aromatic stabilization, but strong nucleophiles (e.g., Grignard reagents) may open the ring under harsh conditions .

Phenolic Hydroxyl

  • Alkylation/Esterification : Reacts with alkyl halides or acyl chlorides to form ethers/esters. For example, benzylation with 4-methylbenzyl bromide under basic conditions .

  • Oxidation : Converts to quinone derivatives in the presence of oxidizing agents like KMnO4_4.

Bromophenyl Group

  • Suzuki coupling : Participates in palladium-catalyzed cross-couplings with aryl boronic acids (e.g., to introduce biaryl motifs) .

  • Nucleophilic aromatic substitution : Bromine can be replaced by amines or alkoxides under catalytic conditions .

Side Reactions and Byproducts

Common side reactions during synthesis include:

  • Incomplete alkylation : Residual hydroxyl groups may persist, requiring purification via recrystallization .

  • Oxazole ring hydrolysis : Occurs under strongly acidic or prolonged basic conditions, yielding diketones .

Byproduct Characterization

ByproductFormation CauseMitigation Strategy
Diketone derivativesAcidic hydrolysis of oxazoleControlled pH during synthesis
Di-alkylated phenolsExcess benzyl halideStoichiometric reagent use

Catalytic and Solvent Effects

  • Base selection : NaOH in ethanol maximizes alkylation efficiency, while Cs2_2CO3_3 in DMF improves solubility for bulky substrates .

  • Solvent polarity : Ethanol favors cyclization, while DMF enhances reaction rates for SN2 mechanisms.

Stability Under Reaction Conditions

  • Thermal stability : Decomposes above 180°C, limiting high-temperature applications.

  • pH sensitivity : Stable in neutral to mildly basic conditions but hydrolyzes in strong acids (pH < 2) .

Comparative Reactivity with Analogues

Compound ModificationReactivity DifferenceExample Reaction
Replacement of Br with ClFaster Suzuki coupling Higher yields in cross-couplings
Methyl vs. trifluoromethyl groupEnhanced electron-withdrawing effectsAlters oxidation rates

Scientific Research Applications

2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The oxazole ring and phenol group can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The bromophenyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with related heterocyclic cores (1,2-oxazole, 1,2,4-triazole, and 1,2,4-oxadiazole) and shared substituents (e.g., bromophenyl, methylbenzyloxy).

Table 1: Key Structural Features and Properties
Compound Core Substituents Notable Properties/Activities Reference
1,2-Oxazole (Target) 4-Bromophenyl, 3-methyl, 4-methylbenzyloxy phenol High crystallinity potential; oxazole’s electron-deficient nature may enhance stability
1,2,4-Triazole 4-Bromophenyl, sulfanyl, chlorophenyl (e.g., ) Antimicrobial activity (75–82% yields in synthesis)
1,2,4-Oxadiazole Bromophenoxy, methoxyphenyl (e.g., ) Bioisosteric replacement for esters; electronic applications
1,2-Oxazole () 3-Methyl-1,2-oxazol-5-yl linked to piperidine Pharmacophore modification for CNS-targeting drugs

Electronic and Physicochemical Properties

  • 1,2-Oxazole vs. Triazole/Oxadiazole :
    • The oxazole core is less basic than triazoles, reducing hydrogen-bonding capacity but improving metabolic stability .
    • Oxadiazoles (e.g., ) exhibit strong dipole moments, making them suitable for materials science .
  • Substituent Effects: The 4-methylbenzyloxy group in the target compound enhances lipophilicity compared to methoxyphenyl in . Bromophenyl groups in all analogs contribute to halogen bonding, influencing crystal packing (as noted in hydrogen-bonding studies ).

Q & A

Basic: What are the optimal synthetic routes for preparing this compound with high purity?

Methodological Answer:
A multi-step synthesis is typically employed, starting with precursor molecules such as substituted benzamides. For example, the oxazole core can be synthesized via cyclization of N-(1-aryl-1-oxopropan-2-yl)-4-(4-bromophenylsulfonyl)benzamide derivatives under reflux with phosphorus oxychloride (POCl₃) for 4 hours . Subsequent introduction of the 4-methylbenzyloxy group may require orthogonal protection-deprotection strategies to avoid side reactions. Purification involves sequential extraction with dichloromethane, NaHCO₃ washing, and recrystallization from ethanol to yield colorless crystals .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) to verify substitution patterns.
  • IR Spectroscopy : Detect key functional groups (e.g., C=O at ~1700 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer:
Single-crystal X-ray diffraction provides bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between aromatic rings, critical for understanding steric interactions. For analogous oxazole derivatives, crystallography revealed deviations from planarity (e.g., oxazole ring twisted by ~15° relative to the bromophenyl group) . Such data validate computational models and guide structure-activity relationship (SAR) studies.

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Substituent Variation : Systematically modify the 4-bromophenyl or 4-methylbenzyloxy groups (e.g., replace Br with Cl or CF₃) to assess electronic effects.
  • Biological Assays : Test inhibitory activity against enzymes like cyclooxygenase (COX) using in vitro assays (e.g., COX-2 inhibition via prostaglandin E₂ ELISA) .
  • Data Correlation : Use regression analysis to link logP values or Hammett constants (σ) with bioactivity trends.

Advanced: How to address contradictions in synthetic yields reported for similar oxazole derivatives?

Methodological Answer:
Discrepancies often arise from reaction conditions:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions.
  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature Control : Maintain reflux at 110–120°C to balance reaction rate and decomposition . Document reaction progress via TLC or in-situ FTIR to identify optimal quenching points.

Advanced: What strategies mitigate competing side reactions during 4-methylbenzyloxy group installation?

Methodological Answer:

  • Protection of Phenolic -OH : Use tert-butyldimethylsilyl (TBS) ethers to block undesired etherification.
  • Stepwise Alkylation : React the phenol with 4-methylbenzyl bromide in the presence of K₂CO₃ (anhydrous acetone, 60°C, 12 h), followed by TBS deprotection with TBAF .
  • Chromatographic Monitoring : Use silica gel TLC (hexane:EtOAc = 3:1) to track intermediate formation.

Advanced: How to computationally assess the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Molecular Docking : Perform flexible docking (e.g., AutoDock Vina) into kinase ATP-binding pockets (e.g., EGFR or CDK2) using PDB structures (e.g., 1M17). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793).
  • MD Simulations : Run 100 ns trajectories in explicit solvent to evaluate binding stability (RMSD < 2.0 Å).
  • Free Energy Calculations : Use MM/GBSA to rank binding affinities relative to known inhibitors .

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